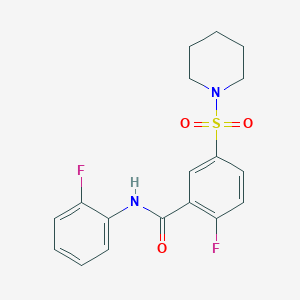![molecular formula C18H16BrNO2 B5152456 8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
8-[3-(4-bromophenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-bromophenoxy)propoxy]quinoline, also known as BPIP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe and as a potential treatment for certain diseases. In
作用機序
The mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. This binding can result in various biochemical and physiological effects, including the modulation of cellular signaling pathways and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
8-[3-(4-bromophenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in certain animal models. 8-[3-(4-bromophenoxy)propoxy]quinoline has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
8-[3-(4-bromophenoxy)propoxy]quinoline has several advantages for use in lab experiments, including its high selectivity and sensitivity for the detection of metal ions. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are several future directions for the study of 8-[3-(4-bromophenoxy)propoxy]quinoline, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline and its potential use in the treatment of various diseases. Other future directions include the exploration of new applications for 8-[3-(4-bromophenoxy)propoxy]quinoline, such as in the development of new fluorescent probes and sensors for use in biological and environmental monitoring.
Conclusion:
In conclusion, 8-[3-(4-bromophenoxy)propoxy]quinoline is a promising compound that has shown potential for use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 8-[3-(4-bromophenoxy)propoxy]quinoline and to develop new applications for its use in scientific research.
合成法
The synthesis of 8-[3-(4-bromophenoxy)propoxy]quinoline involves several steps, including the reaction of 4-bromophenol with 3-chloropropylamine, followed by the reaction of the resulting product with 8-hydroxyquinoline. This process results in the formation of 8-[3-(4-bromophenoxy)propoxy]quinoline, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
8-[3-(4-bromophenoxy)propoxy]quinoline has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its potential use as a treatment for certain diseases, including Alzheimer's disease and cancer.
特性
IUPAC Name |
8-[3-(4-bromophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHSDYGQIHVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-[3-(4-Bromophenoxy)propoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)


![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)